Buclizine

Vue d'ensemble

Description

La buclízine est un antihistaminique dérivé de la pipérazine utilisé principalement comme agent antivertige et antiémétique. Elle est couramment utilisée dans la prévention et le traitement des nausées, des vomissements et des vertiges associés au mal des transports et au vertige . La buclízine présente également des propriétés anticholinergiques et a été étudiée pour son utilisation potentielle dans le traitement des migraines et des nausées pendant la grossesse .

Méthodes De Préparation

La buclízine peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction de la 1-(p-tert-butylbenzyl)pipérazine avec le chlorure de 4-chlorobenzhydryle en présence d'une base . La réaction se produit généralement sous reflux, et le produit est purifié par recristallisation. Les méthodes de production industrielles impliquent souvent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, assurant un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La buclízine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La buclízine peut être oxydée en utilisant de puissants agents oxydants, ce qui conduit à la formation de divers produits d'oxydation.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de dérivés réduits.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium et des nucléophiles comme l'hydroxyde de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de recherche scientifique

La buclízine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : La buclízine est utilisée comme composé modèle dans diverses études chimiques pour comprendre le comportement des dérivés de la pipérazine.

Mécanisme d'action

La buclízine exerce ses effets principalement par ses propriétés antihistaminiques et anticholinergiques. Elle agit comme un antagoniste des récepteurs de l'histamine, bloquant l'action de l'histamine au niveau des récepteurs H1, réduisant ainsi les symptômes de l'allergie et du mal des transports . De plus, la buclízine a des effets anticholinergiques, ce qui contribue à réduire l'excitabilité labyrinthique et à diminuer la stimulation vestibulaire, contribuant ainsi à ses propriétés antiémétiques et antivertige . Le composé interagit également avec le système nerveux central, affectant le centre du vomissement dans le bulbe rachidien et la zone de déclenchement chimio-réceptrice .

Applications De Recherche Scientifique

Pharmacological Properties

Buclizine acts as an antihistamine and antiemetic , effectively preventing nausea, vomiting, and dizziness associated with motion sickness. Its mechanism involves central anticholinergic effects, which depress labyrinth excitability and vestibular stimulation, potentially influencing the medullary chemoreceptor trigger zone .

Veterinary Applications

2.1 Appetite Stimulation in Pigs

Recent studies have demonstrated this compound's effectiveness as an appetite stimulant in livestock, particularly in pigs. A study evaluated different dosages of this compound hydrochloride (0.025 mg/kg, 0.05 mg/kg, and 0.1 mg/kg) during the growth and fattening phases of pigs. The results indicated that a dosage of 0.05 mg/kg was optimal for enhancing weight gain and feed conversion efficiency without adverse effects on renal or hepatic function .

Table 1: Effects of this compound on Weight Gain in Pigs

| Treatment Level (mg/kg) | Final Weight (kg) | Feed Conversion Ratio | Economic Efficacy |

|---|---|---|---|

| 0.025 | 47 | 3.89 | Moderate |

| 0.050 | 53.83 | 2.86 | High |

| 0.100 | 48.5 | 3.21 | Low |

Pediatric Applications

This compound has been reintroduced as a pediatric appetite stimulant to promote weight gain in children who are undernourished or have poor appetites. Its syrup formulation is particularly beneficial for this demographic due to its palatability and ease of administration .

Case Study: Pediatric Use

In a clinical setting, this compound was administered to children with significant weight deficits due to chronic illnesses. The outcomes showed a marked increase in appetite and subsequent weight gain over a treatment period of six weeks.

General Medical Applications

Beyond its use in veterinary medicine and pediatrics, this compound is also employed in general medicine for the management of nausea and vertigo associated with various conditions:

- Motion Sickness : Effective in preventing symptoms related to travel.

- Vestibular Disorders : Used in treating vertigo stemming from inner ear issues.

Mécanisme D'action

Buclizine exerts its effects primarily through its antihistamine and anticholinergic properties. It acts as a histamine receptor antagonist, blocking the action of histamine at H1 receptors, thereby reducing symptoms of allergy and motion sickness . Additionally, this compound has anticholinergic effects, which help reduce labyrinth excitability and diminish vestibular stimulation, contributing to its antiemetic and antivertigo properties . The compound also interacts with the central nervous system, affecting the vomiting center in the medulla and the chemoreceptor trigger zone .

Comparaison Avec Des Composés Similaires

La buclízine est similaire à d'autres antihistaminiques dérivés de la pipérazine, tels que la méclizine et la cyclizine. La buclízine est unique par sa combinaison de propriétés antihistaminiques, anticholinergiques et antiémétiques . Comparée à la méclizine, la buclízine a une structure chimique légèrement différente, ce qui peut entraîner des variations dans ses effets pharmacologiques et ses applications thérapeutiques . D'autres composés similaires incluent l'hydroxyzine et la cetirizine, qui appartiennent également à la classe de la pipérazine mais ont des utilisations cliniques et des profils d'effets secondaires différents .

En comprenant les propriétés et les applications uniques de la buclízine, les chercheurs et les professionnels de la santé peuvent mieux utiliser ce composé dans divers domaines scientifiques et médicaux.

Activité Biologique

Buclizine is a piperazine-derivative antihistamine primarily used for its antiemetic and antivertigo properties. Its biological activity encompasses various mechanisms, including antihistaminic, anticholinergic, and central nervous system depressant effects. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.

This compound functions mainly as an antagonist at the H1 histamine receptors and muscarinic acetylcholine receptors. It is effective in preventing nausea and vomiting associated with motion sickness and managing vertigo. The drug's central anticholinergic properties contribute to its ability to depress labyrinth excitability and vestibular stimulation, impacting the medullary chemoreceptor trigger zone responsible for emesis control.

- Histamine H1 Receptor Antagonism : Blocks histamine's action in the vomiting center.

- Muscarinic Acetylcholine Receptor Antagonism : Reduces cholinergic transmission that can lead to nausea.

Pharmacological Effects

This compound exhibits several pharmacological effects:

- Antihistaminic : Alleviates allergy symptoms by blocking histamine.

- Antiemetic : Prevents nausea and vomiting.

- Anticholinergic : Reduces involuntary muscle movements and secretions.

- CNS Depressant : Induces sedation and relaxation.

In Vitro Studies

A study demonstrated that this compound inhibits the growth of MCF-7 breast cancer cells, showing an IC50 value of 19.18 ± 5.32 μM. This inhibition is associated with a decrease in TCTP expression, a protein linked to cell proliferation.

| Compound | IC50 (μM) | Effect on TCTP Expression |

|---|---|---|

| This compound | 19.18 ± 5.32 | Decreased by 40% |

| Levomepromazine | 12.21 ± 0.78 | Decreased by >60% |

This suggests potential applications in cancer therapy, although further research is necessary to elucidate the exact mechanisms involved .

Animal Studies

In a study involving pigs, different dosages of this compound were tested for their effects on weight gain during growth and fattening stages. The results indicated that a dosage of 0.050 mg/kg/week significantly improved weight gain compared to other dosages.

| Treatment Level (mg/kg/week) | Final Weight (kg) | Economic Efficacy |

|---|---|---|

| T1 (0.025) | 48.5 ± 6 | Moderate |

| T2 (0.035) | 47 | Low |

| T3 (0.050) | 53.83 ± 5 | Best |

| T4 (0.060) | 47 | Low |

The study concluded that this compound could serve as an effective appetite stimulant in livestock .

Case Studies

- Case Study on Cancer Cell Growth Inhibition :

- Veterinary Use in Pigs :

Propriétés

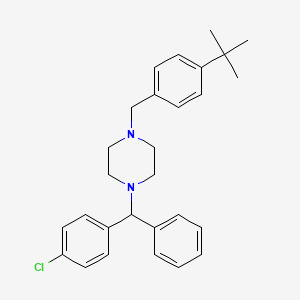

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYGZHXDRJNJEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129-74-8 (di-hydrochloride) | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0022694 | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

218 °C | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.46e-04 g/L | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vomiting (emesis) is essentially a protective mechanism for removing irritant or otherwise harmful substances from the upper GI tract. Emesis or vomiting is controlled by the vomiting centre in the medulla region of the brain, an important part of which is the chemotrigger zone (CTZ). The vomiting centre possesses neurons which are rich in muscarinic cholinergic and histamine containing synapses. These types of neurons are especially involved in transmission from the vestibular apparatus to the vomiting centre. Motion sickness principally involves overstimulation of these pathways due to various sensory stimuli. Hence the action of buclizine which acts to block the histamine receptors in the vomiting centre and thus reduce activity along these pathways. Furthermore since buclizine possesses anti-cholinergic properties as well, the muscarinic receptors are similarly blocked. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82-95-1, 163837-51-2, 163837-52-3 | |

| Record name | Buclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00354 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Buclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.